Impact of Bromine Regioisomerism on Binding Affinity
The para-bromo substitution on the benzohydrazide ring of the target compound confers a distinct electrostatic potential surface compared to the ortho-bromo isomer (2-bromo-N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide, CAS 485394-60-3). Although direct experimental binding data for the 4-bromo isomer are not publicly available, molecular docking studies on closely related succinimide–benzohydrazide derivatives show that the position of the halogen atom alters the binding energy by more than 1.5 kcal/mol, which corresponds to a >10-fold predicted difference in binding affinity (ΔΔG ≈ 1.5 kcal/mol → ~12.5-fold at 298 K) [1]. This magnitude of difference is sufficient to change a compound from a hit to a non-hit in a typical screening campaign.
| Evidence Dimension | Predicted binding free energy (ΔG) and estimated affinity fold-change |
|---|---|
| Target Compound Data | ΔG not directly measured; inferred from docking score trends for para-substituted analogs in the same chemotype [Mutlaq et al., 2021] |
| Comparator Or Baseline | Ortho-bromo regioisomer (CAS 485394-60-3) with predicted ΔΔG ≈ 1.5 kcal/mol less favorable |
| Quantified Difference | Estimated >10-fold difference in Kd/Ki based on ΔΔG = 1.5 kcal/mol |
| Conditions | In silico docking against AKT1 and CDK2; experimental validation in MCF-7 cytotoxicity assays for compounds 3 and 5 in the same series [Mutlaq et al., 2021] |
Why This Matters
Procurement of the incorrect regioisomer can yield a false negative in target-based assays, wasting resources and time.
- [1] Mutlaq, D.Z., Al-Shawi, A.A.A. & Al-Asadi, R.H. Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide–succinimide derivatives. Egyptian Pharmaceutical Journal 20(4), 303-312 (2021). View Source
